molecular formula C5H11NOS3 B10832623 2-[(Ethyl)disulfanyl]-2-methylthioacetamide

2-[(Ethyl)disulfanyl]-2-methylthioacetamide

Cat. No.: B10832623
M. Wt: 197.3 g/mol
InChI Key: OKTRVIBXCNRKHI-UHFFFAOYSA-N
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Description

T-607, also known as T-900607, is a compound that has garnered attention due to its potential applications in various fields, including medicine and chemistry. It is an arylsulfonanilide urea derivative, which has shown promising results in scientific research, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-607 involves several steps:

    Formylation: 2-methoxy-5-nitroaniline is treated with formic acid in the presence of acetic anhydride and tetrahydrofuran to yield formamide.

    Hydrogenation: The nitro group of the formamide is hydrogenated over palladium on carbon in methanol to produce aniline.

    Sulfonamide Formation: The aniline is treated with pentafluorophenylsulfonyl chloride in acetone with 2,6-lutidine to form sulfonamide.

    Deformylation: The sulfonamide is deformylated to hydrochloride by treatment with acetyl chloride and hydrochloric acid in ethanol.

    Final Reaction: The hydrochloride is reacted with potassium cyanate in water and acetic acid to obtain the target compound, T-607.

Industrial Production Methods

The industrial production of T-607 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

T-607 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: T-607 can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.

    Substitution: Reagents such as sodium methoxide and pentafluorophenylsulfonyl chloride are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of T-607 involves its interaction with specific molecular targets. Upon entering the cell, T-607 is hydrolyzed to an active form, which directly binds to and inhibits the endonuclease CPSF73. This inhibition affects the cleavage step in pre-messenger RNA processing, leading to alterations in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    JTE-607: A compound with similar anti-cancer and anti-inflammatory properties.

    T-900607: Another derivative with comparable biological activities.

Uniqueness

T-607 is unique due to its specific interaction with CPSF73 and its ability to modulate pre-messenger RNA processing in a sequence-specific manner. This specificity makes it a valuable tool for studying gene expression and developing targeted therapies .

Conclusion

T-607 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and specific mechanism of action make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C5H11NOS3

Molecular Weight

197.3 g/mol

IUPAC Name

2-(ethyldisulfanyl)-2-methylsulfanylacetamide

InChI

InChI=1S/C5H11NOS3/c1-3-9-10-5(8-2)4(6)7/h5H,3H2,1-2H3,(H2,6,7)

InChI Key

OKTRVIBXCNRKHI-UHFFFAOYSA-N

Canonical SMILES

CCSSC(C(=O)N)SC

Origin of Product

United States

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